L-Alanyl-L-valyl-L-glutaminyl-L-seryl-L-lysyl-L-prolyl-L-prolyl-L-seryl-L-lysyl-L-arginyl-L-alpha-aspartyl-L-prolyl-L-prolyl-L-lysyl-L-methionyl-L-glutaminyl-L-threonyl-L-aspartic acid
CAS No.: 137181-56-7
Cat. No.: VC21541658
Molecular Formula: C85H144N26O28S
Molecular Weight: 2010.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 137181-56-7 |
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Molecular Formula | C85H144N26O28S |
Molecular Weight | 2010.3 g/mol |
IUPAC Name | (3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-[(2S)-2-[(2S)-2-[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]oxycarbonylpyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
Standard InChI | InChI=1S/C85H144N26O28S/c1-43(2)65(106-67(121)44(3)89)77(131)100-49(25-27-61(91)115)71(125)104-55(41-112)75(129)101-52(19-8-11-32-88)79(133)109-35-14-22-58(109)81(135)108-34-13-21-57(108)76(130)105-56(42-113)74(128)98-47(18-7-10-31-87)69(123)97-48(20-12-33-95-85(93)94)70(124)102-53(39-63(117)118)80(134)110-36-15-23-59(110)82(136)111-37-16-24-60(111)84(138)139-83(137)54(40-64(119)120)103-78(132)66(45(4)114)107-73(127)50(26-28-62(92)116)99-72(126)51(29-38-140-5)96-68(122)46(90)17-6-9-30-86/h43-60,65-66,112-114H,6-42,86-90H2,1-5H3,(H2,91,115)(H2,92,116)(H,96,122)(H,97,123)(H,98,128)(H,99,126)(H,100,131)(H,101,129)(H,102,124)(H,103,132)(H,104,125)(H,105,130)(H,106,121)(H,107,127)(H,117,118)(H,119,120)(H4,93,94,95)/t44-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1 |
Standard InChI Key | HOWHQWFXSLOJEF-MGZLOUMQSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)OC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)N)O |
SMILES | CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)N |
Canonical SMILES | CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)O)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)OC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCCCN)N)NC(=O)C(C)N |
Molecular Characteristics and Identity
Chemical Structure and Nomenclature
The peptide L-Alanyl-L-valyl-L-glutaminyl-L-seryl-L-lysyl-L-prolyl-L-prolyl-L-seryl-L-lysyl-L-arginyl-L-alpha-aspartyl-L-prolyl-L-prolyl-L-lysyl-L-methionyl-L-glutaminyl-L-threonyl-L-aspartic acid derives its name from its amino acid sequence, following standard peptide nomenclature conventions. The name indicates the linear sequence of 18 amino acid residues linked through peptide bonds, starting from the N-terminus (alanine) and progressing to the C-terminus (aspartic acid). This systematic naming provides essential information about the compound's primary structure, which determines its fundamental properties and potential functions.
The standard one-letter and three-letter amino acid codes can be used to represent this sequence more concisely as AVQSKPPSKSRDPPKMQTD or Ala-Val-Gln-Ser-Lys-Pro-Pro-Ser-Lys-Arg-Asp-Pro-Pro-Lys-Met-Gln-Thr-Asp, respectively. This representation highlights the variety and arrangement of amino acids that contribute to the peptide's complex structure. The peptide contains four proline residues (at positions 6, 7, 12, and 13), which likely create distinctive turns in the molecule's conformation due to proline's unique cyclic structure.
Physical and Chemical Properties
The solubility profile of this compound would be significantly affected by these charged residues, typically enhancing water solubility while also enabling interactions with charged surfaces or molecules. The presence of hydroxyl groups from serine and threonine residues provides potential hydrogen bonding sites, which can further influence solubility and intermolecular interactions. Meanwhile, the sulfur-containing methionine residue introduces a unique chemical reactivity point that can participate in specialized biochemical reactions.
Chemical Behavior and Stability
Stability Properties
The stability of peptides containing glutamine residues, such as this compound, has been studied in related systems. Research on glutamine-containing dipeptides indicates that peptide stability is typically pH-dependent, with maximum stability often observed around pH 6.0 . This pH dependence relates to the different degradation mechanisms that can occur under acidic versus alkaline conditions.
For L-alanyl-L-glutamine (Ala-Gln), a dipeptide that shares structural elements with our target compound, studies have shown that its shelf-life (90% remaining) at 25°C and pH 6.0 is approximately 5.3 years, while at 40°C it decreases to about 7.1 months . The stability of more complex peptides like our 18-residue compound would likely follow similar trends but with additional complexity due to the diverse array of amino acids and their interactions.
Degradation Mechanisms
Based on studies of related peptides, this compound might undergo several degradation pathways. Research on glutamine-containing dipeptides has identified two primary degradation routes: the cleavage of peptide bonds and the deamination of amide groups . These processes typically follow pseudo-first-order kinetics, with rate constants influenced by pH, temperature, and the identity of the adjacent amino acids.
For L-alanyl-L-glutamine, the activation energy at pH 6.0 has been determined to be approximately 27.1 kcal mol⁻¹ . This value provides insight into the energy barrier that must be overcome for degradation to occur. The complex 18-residue peptide would likely exhibit varied degradation rates along its chain, with certain regions potentially more susceptible to hydrolysis or deamination than others.
Solubility and Solution Behavior
Studies on related glutamine-containing dipeptides have shown that their solution behavior is influenced by the N-terminal amino acid residue . The rate constants for degradation have been observed to decrease in the order: Gly-Gln > Ala-Gln > Leu-Gln > Val-Gln > Ile-Gln, suggesting that increased hydrophobicity and steric bulk of the N-terminal residue can enhance stability . This trend might also apply to certain regions of our more complex peptide, particularly at the N-terminus where alanine and valine are present.
Analytical Considerations
Identification and Characterization Methods
Analytical techniques for identifying and characterizing this peptide would be similar to those used for other complex peptides. These include:
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Mass spectrometry (MS): For accurate molecular weight determination and sequence verification through fragmentation patterns
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High-performance liquid chromatography (HPLC): For purity assessment and stability studies
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Circular dichroism (CD) spectroscopy: For secondary structure analysis
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Nuclear magnetic resonance (NMR) spectroscopy: For detailed structural characterization
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Amino acid analysis: For composition verification
The peptide's relatively large size (18 amino acids) would present challenges for certain analytical techniques, particularly NMR-based structural determination, which might require specialized approaches such as selective isotope labeling.
Synthesis and Purification Strategies
The synthesis of this 18-residue peptide would typically be accomplished using solid-phase peptide synthesis (SPPS) techniques, either via Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. The multiple proline residues might present challenges during synthesis due to their tendency to form cis peptide bonds and potential difficulties in coupling reactions following proline residues.
Purification would likely involve preparative HPLC, often using reversed-phase columns with carefully optimized gradient conditions. The presence of charged residues would influence the chromatographic behavior, potentially requiring ion-pairing agents or specific pH conditions for optimal separation. The final product would typically be characterized using a combination of analytical techniques to confirm identity, purity, and structural integrity.
Research Data and Knowledge Gaps
Comprehensive Property Table
Property | Value | Source |
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Name | L-Alanyl-L-valyl-L-glutaminyl-L-seryl-L-lysyl-L-prolyl-L-prolyl-L-seryl-L-lysyl-L-arginyl-L-alpha-aspartyl-L-prolyl-L-prolyl-L-lysyl-L-methionyl-L-glutaminyl-L-threonyl-L-aspartic acid | |
CAS Number | 137181-56-7 | |
Molecular Formula | C85H144N26O28S | |
Molecular Weight | 2010.3 g/mol | |
Amino Acid Sequence | Ala-Val-Gln-Ser-Lys-Pro-Pro-Ser-Lys-Arg-Asp-Pro-Pro-Lys-Met-Gln-Thr-Asp | |
Charged Residues | Lysine (3), Arginine (1) - positive; Aspartic acid (2) - negative | |
Potential Structural Features | Multiple proline-induced turns; Charged surface regions; Mixed hydrophobic/hydrophilic character |
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